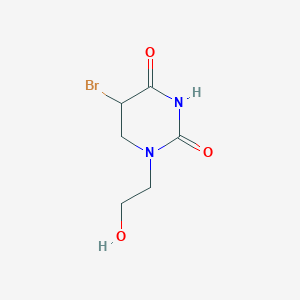
(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(4-Chloro-phénylamino)-1,1-dioxo-tétrahydro-1lambda6-thiophène-3-ol est un composé organique complexe qui appartient à la classe des thiophènes. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3S,4R)-4-(4-Chloro-phénylamino)-1,1-dioxo-tétrahydro-1lambda6-thiophène-3-ol implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiophène : Cette étape peut être réalisée par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe chloro-phénylamino : Cette étape implique une réaction de substitution nucléophile où une chloro-phénylamine est introduite dans le cycle thiophène.
Oxydation : L'étape finale implique l'oxydation du cycle thiophène pour introduire les groupes dioxo, ce qui peut être réalisé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production constante.
Analyse Des Réactions Chimiques
Types de réactions
(3S,4R)-4-(4-Chloro-phénylamino)-1,1-dioxo-tétrahydro-1lambda6-thiophène-3-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés de sulfone.
Réduction : Les réactions de réduction peuvent convertir les groupes dioxo en groupes hydroxyle.
Substitution : Le groupe chloro-phénylamino peut participer à des réactions de substitution, où l'atome de chlore peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Nucléophiles : Ammoniac, amines, thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés de sulfone, les thiophènes hydroxylés et divers thiophènes substitués en fonction des réactifs et des conditions utilisés.
Applications de la recherche scientifique
Chimie
En chimie, le (3S,4R)-4-(4-Chloro-phénylamino)-1,1-dioxo-tétrahydro-1lambda6-thiophène-3-ol est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés du thiophène sur les systèmes biologiques. Il peut servir de composé modèle pour étudier les interactions entre les thiophènes et les molécules biologiques.
Médecine
En médecine, le (3S,4R)-4-(4-Chloro-phénylamino)-1,1-dioxo-tétrahydro-1lambda6-thiophène-3-ol a des applications potentielles en tant qu'intermédiaire pharmaceutique. Sa structure suggère qu'il pourrait être modifié pour développer de nouveaux médicaments ayant des activités biologiques spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté aux applications dans l'électronique, les revêtements et les polymères.
Mécanisme d'action
Le mécanisme d'action du (3S,4R)-4-(4-Chloro-phénylamino)-1,1-dioxo-tétrahydro-1lambda6-thiophène-3-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro-phénylamino peut interagir avec des enzymes ou des récepteurs, inhibant ou activant potentiellement leurs fonctions. La structure dioxo-thiophène peut également jouer un rôle dans la stabilisation des interactions du composé avec ses cibles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a model compound for investigating the interactions between thiophenes and biological molecules.
Medicine
In medicine, (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The chloro-phenylamino group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The dioxo-thiophene structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiophène : Un composé hétérocyclique plus simple avec un atome de soufre dans un cycle à cinq chaînons.
4-Chloroaniline : Contient un groupe chloro-phénylamino mais manque de la structure du thiophène.
Dérivés de sulfone : Composés ayant des états d'oxydation similaires mais des structures de base différentes.
Unicité
(3S,4R)-4-(4-Chloro-phénylamino)-1,1-dioxo-tétrahydro-1lambda6-thiophène-3-ol est unique en raison de sa combinaison d'un groupe chloro-phénylamino et d'une structure dioxo-tétrahydro-thiophène. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C10H12ClNO3S |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
(3S,4R)-4-(4-chloroanilino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H12ClNO3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10+/m0/s1 |
Clé InChI |
BGCCMXFVNQHEJF-VHSXEESVSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](CS1(=O)=O)O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


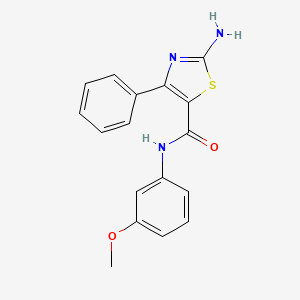
![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
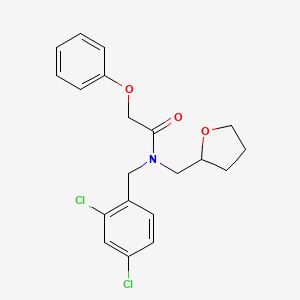
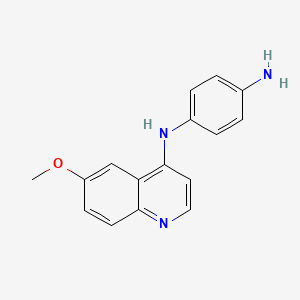
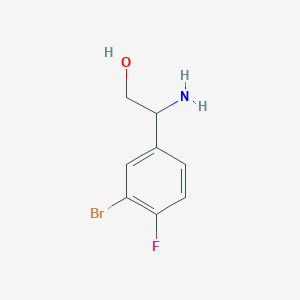
![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)
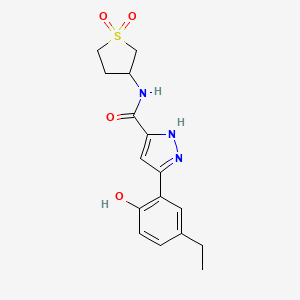
![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)
